Spectroscopic Profile of 5,12-Dimethylchrysene: A Technical Guide
Spectroscopic Profile of 5,12-Dimethylchrysene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 5,12-Dimethylchrysene, a polycyclic aromatic hydrocarbon (PAH). While specific experimental data for this compound is not extensively available in public literature, this document compiles predicted spectroscopic characteristics based on data from analogous compounds and established principles of spectroscopic analysis for PAHs. The guide also outlines detailed experimental protocols for obtaining Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) data.
Predicted Spectroscopic Data
The following tables summarize the anticipated quantitative data for 5,12-Dimethylchrysene. These values are estimations derived from the analysis of the parent chrysene molecule and other methylated chrysene derivatives.
Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ~ 8.7 - 8.9 | d | ~ 8.5 | H-6, H-11 |
| ~ 8.0 - 8.2 | d | ~ 8.0 | H-1, H-10 |
| ~ 7.6 - 7.8 | m | - | H-2, H-3, H-8, H-9 |
| ~ 7.4 - 7.6 | d | ~ 8.5 | H-4, H-7 |
| ~ 3.1 | s | - | CH₃ at C-5, C-12 |
Note: Chemical shifts for aromatic protons are predicted based on the known spectrum of chrysene, with expected deshielding effects from the methyl groups.
Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Carbon Type | Assignment |
| ~ 132 - 135 | Quaternary | C-4a, C-10b |
| ~ 130 - 132 | Quaternary | C-5, C-12 |
| ~ 128 - 130 | Quaternary | C-6a, C-11a |
| ~ 127 - 129 | CH | C-1, C-10 |
| ~ 126 - 128 | CH | C-4, C-7 |
| ~ 125 - 127 | CH | C-6, C-11 |
| ~ 123 - 125 | CH | C-2, C-3, C-8, H-9 |
| ~ 121 - 123 | Quaternary | C-10a, C-12b |
| ~ 20 - 22 | CH₃ | CH₃ at C-5, C-12 |
Note: The predicted chemical shifts are based on the parent chrysene structure and typical values for methyl-substituted PAHs.
Table 3: Predicted Mass Spectrometry Data (EI-MS)
| m/z | Relative Intensity (%) | Assignment |
| 256 | 100 | [M]⁺ (Molecular Ion) |
| 241 | ~ 60-80 | [M-CH₃]⁺ |
| 226 | ~ 20-40 | [M-2CH₃]⁺ |
| 128 | ~ 10-20 | [M]²⁺ (Doubly charged molecular ion) |
| 120.5 | ~ 5-15 | [M-CH₃]²⁺ |
Note: The fragmentation pattern is expected to be dominated by the stable molecular ion due to the aromatic nature of the compound. The primary fragmentation pathway is anticipated to be the loss of a methyl group.
Table 4: Predicted UV-Vis Spectroscopic Data (in Methanol)
| λmax (nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) | Transition |
| ~ 270 | ~ 100,000 | β-band |
| ~ 320 | ~ 12,000 | p-band |
| ~ 365 | ~ 800 | α-band |
Note: The absorption maxima are predicted based on the spectrum of chrysene.[1] Alkyl substitution typically causes a small bathochromic (red) shift of the absorption bands.
Experimental Protocols
The following are detailed methodologies for the spectroscopic analysis of 5,12-Dimethylchrysene.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the proton and carbon framework of the molecule.
Instrumentation: A 500 MHz NMR spectrometer.
Sample Preparation:
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Weigh approximately 5-10 mg of 5,12-Dimethylchrysene.
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Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃).
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Transfer the solution to a 5 mm NMR tube.
¹H NMR Acquisition Parameters:
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Pulse Program: Standard single-pulse sequence.
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Spectral Width: -2 to 12 ppm.
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Acquisition Time: 2-3 seconds.
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Relaxation Delay: 2 seconds.
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Number of Scans: 16-64.
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Temperature: 298 K.
¹³C NMR Acquisition Parameters:
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Pulse Program: Proton-decoupled single-pulse sequence.
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Spectral Width: 0 to 200 ppm.
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Acquisition Time: 1-2 seconds.
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Relaxation Delay: 5-10 seconds.
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Number of Scans: 1024-4096.
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Temperature: 298 K.
Data Processing:
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Apply a Fourier transform to the acquired Free Induction Decay (FID).
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Phase correct the resulting spectrum.
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Calibrate the chemical shift scale using the residual solvent peak (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm).
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Integrate the peaks in the ¹H NMR spectrum.
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Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective nuclei.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Instrumentation: A Gas Chromatography-Mass Spectrometry (GC-MS) system with an Electron Ionization (EI) source.
Sample Preparation:
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Prepare a stock solution of 5,12-Dimethylchrysene in a suitable volatile solvent (e.g., dichloromethane or hexane) at a concentration of 1 mg/mL.
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Prepare a dilute working solution (e.g., 10 µg/mL) from the stock solution.
GC-MS Parameters:
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GC Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).
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Injector Temperature: 280 °C.
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Injection Mode: Splitless.
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Carrier Gas: Helium at a constant flow rate of 1 mL/min.
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Oven Temperature Program:
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Initial temperature: 100 °C, hold for 2 minutes.
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Ramp: 10 °C/min to 300 °C.
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Final hold: 10 minutes at 300 °C.
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MS Transfer Line Temperature: 290 °C.
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Ion Source Temperature: 230 °C.
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Ionization Mode: Electron Ionization (EI) at 70 eV.
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Mass Range: m/z 50-500.
Data Analysis:
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Identify the molecular ion peak ([M]⁺).
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Analyze the fragmentation pattern by identifying the major fragment ions and their relative abundances.
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Propose fragmentation pathways consistent with the observed ions.
UV-Vis Spectroscopy
Objective: To determine the electronic absorption properties of the molecule.
Instrumentation: A dual-beam UV-Vis spectrophotometer.
Sample Preparation:
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Prepare a stock solution of 5,12-Dimethylchrysene in a UV-grade solvent (e.g., methanol or cyclohexane) of known concentration (e.g., 1 x 10⁻³ M).
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Prepare a series of dilutions from the stock solution to find a concentration that gives a maximum absorbance between 0.5 and 1.5. A typical concentration would be around 1 x 10⁻⁵ M.
Acquisition Parameters:
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Wavelength Range: 200-600 nm.
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Scan Speed: Medium.
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Slit Width: 1.0 nm.
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Blank: Use the same solvent as used for the sample solution.
Data Analysis:
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Identify the wavelengths of maximum absorbance (λmax).
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Calculate the molar absorptivity (ε) for each λmax using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm).
Visualization of Analytical Workflow
The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of 5,12-Dimethylchrysene.
Caption: Workflow for the spectroscopic characterization of 5,12-Dimethylchrysene.
